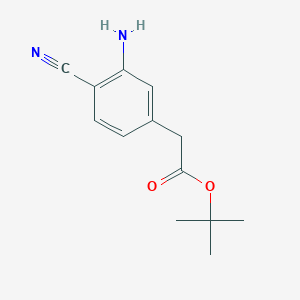![molecular formula C15H13N5O2S B2976461 N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide CAS No. 1465339-15-4](/img/structure/B2976461.png)
N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Triazole compounds, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Thiophene and triazole compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Triazole is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .Chemical Reactions Analysis
Thiophene and triazole compounds are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Insecticidal Applications
The synthesis of various heterocycles, including thiophene derivatives, has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the creation of compounds that incorporate thiophene moieties, aiming to develop effective insecticidal agents (Fadda et al., 2017).
Anticancer Activities
Research into 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones has shown that compounds with various pharmacophores exhibit moderate antitumor potential against certain cancer cell lines. This highlights the compound's role in the development of new anticancer agents (Rostom et al., 2011).
Antimicrobial Evaluation
Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate were screened for their antimicrobial activity, contributing to the search for new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Mechanism of Action and Chemical Synthesis
Tubulin Polymerization
Studies on 2-cyanoaminopyrimidines have demonstrated their role in promoting tubulin polymerization, indicating their potential as antitumor agents with the ability to overcome multidrug resistance. This line of research opens avenues for the development of new cancer therapies (Zhang et al., 2007).
Heterocyclic Synthesis
The compound's utility extends to the facilitation of heterocyclic synthesis, offering new pathways to create diverse chemical entities with potential biological activities. This includes the synthesis of thiophene-based heterocycles, which are examined for their antimicrobial properties, contributing to the field of medicinal chemistry (Mabkhot et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-9-12(11-5-8-23-10-11)17-14(21)4-7-20-15(22)19-6-2-1-3-13(19)18-20/h1-3,5-6,8,10,12H,4,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSSYINJBDKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCC(=O)NC(C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)


![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)
![methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)
![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
